3-(3-Bromophenyl)-1H-pyrazol-5-amine
Overview
Description
The compound "3-(3-Bromophenyl)-1H-pyrazol-5-amine" is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. Pyrazole derivatives are often synthesized for their potential use in medicinal chemistry due to their structural similarity to the adenine part of ATP, making them good candidates for kinase inhibition and other biological targets .
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-diketones or their equivalents. In the case of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, the synthesis was reported with good yields and involved the formation of the pyrazole ring followed by the introduction of the phenyl group . Similarly, the synthesis of other related compounds, such as 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides, was achieved with good yields and characterized spectroscopically .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using X-ray diffraction analysis. For instance, the structure of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde was determined using this technique, revealing the presence of a pyrazole ring and the substitution pattern on the phenyl rings . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including alkylation, acylation, and sulfonation, which can modify their biological activity. The reactivity of the pyrazole ring allows for the introduction of various substituents, which can be used to fine-tune the compound's pharmacological properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and photophysical properties, are influenced by their molecular structure. For example, the solvatochromic and photophysical studies of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde showed variations in extinction coefficients and quantum yield depending on the solvent used, indicating the influence of solvent polarity on these properties . Additionally, the vibrational and electronic absorption spectral studies provide insights into the stability of the molecule and the occurrence of intramolecular charge transfer .
Scientific Research Applications
Synthesis and Structural Analysis
- 3-(3-Bromophenyl)-1H-pyrazol-5-amine and related compounds are synthesized for various research purposes. For instance, a study on a similar compound, 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, involved X-ray diffraction, FT-IR, UV–Vis, and NMR spectroscopy to analyze its structure and properties. Theoretical calculations supported experimental results, indicating stability and nonlinear optical properties (Tamer et al., 2016).
Biological Studies and Antiproliferative Agents
- Pyrazole derivatives, including those similar to 3-(3-Bromophenyl)-1H-pyrazol-5-amine, are explored for their potential antiproliferative properties. A study synthesized novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives and evaluated their cytotoxic effects against cancer cells, revealing significant anti-cancer potential (Ananda et al., 2017).
Intramolecular Hydrogen Bonding Impact
- Research on pyrazole derivatives, including those structurally similar to 3-(3-Bromophenyl)-1H-pyrazol-5-amine, also focuses on the impact of intramolecular hydrogen bonding on their chemical reactivity. Studies involving X-ray diffraction and DFT calculations reveal the role of hydrogen bonding in influencing the reactivity of such compounds (Szlachcic et al., 2020).
Oxidation Processes
- 3-(3-Bromophenyl)-1H-pyrazol-5-amine and related compounds are studied for their reactivity in oxidation processes. For instance, research on 3-bromo-4,5-dihydro-5-hydroperoxy-4,4-dimethyl-3,5-diphenyl-3H-pyrazole showed its capability to produce amine oxides and sulfoxides with high yield (Baumstark & Chrisope, 1981).
Fluorescent Assessment and Spectral Characterization
- Some studies focus on the synthesis and fluorescent properties of pyrazoline derivatives. For example, the fluorescence properties of synthesized compounds were analyzed using UV–Vis and emission spectroscopy, showing potential applications in fluorescence-based studies (Ibrahim et al., 2016).
Safety And Hazards
properties
IUPAC Name |
5-(3-bromophenyl)-1H-pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-7-3-1-2-6(4-7)8-5-9(11)13-12-8/h1-5H,(H3,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFSHBKZGKSELV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80581403 | |
Record name | 5-(3-Bromophenyl)-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80581403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-1H-pyrazol-5-amine | |
CAS RN |
149246-81-1 | |
Record name | 5-(3-Bromophenyl)-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80581403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(3-Bromo-phenyl)-2h-pyrazol-3-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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